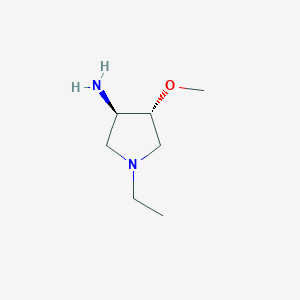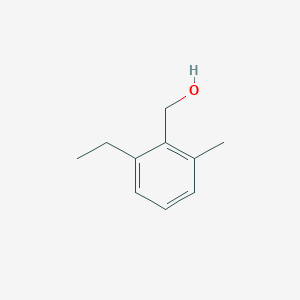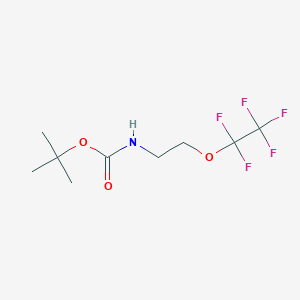
(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a carbamate group, which is known for its stability and reactivity, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-pentafluoroethyloxy-ethanol with tert-butyl isocyanate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction can be catalyzed by a base such as triethylamine to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to produce the corresponding alcohol and carbamic acid.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bond.
Reduction: Lithium aluminum hydride is commonly used for the reduction of carbamates.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Produces 2-pentafluoroethyloxy-ethanol and tert-butyl carbamic acid.
Reduction: Yields the corresponding amine.
Substitution: Results in various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, making the compound useful as a research tool or therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: Similar in structure but lacks the pentafluoroethyloxy group, resulting in different reactivity and applications.
Methyl carbamate: Another related compound with different substituents, leading to variations in chemical behavior and uses.
Uniqueness
(2-Pentafluoroethyloxy-ethyl)-carbamic acid tert-butyl ester is unique due to the presence of the pentafluoroethyloxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable for applications requiring robust and reactive compounds.
Propriétés
Formule moléculaire |
C9H14F5NO3 |
|---|---|
Poids moléculaire |
279.20 g/mol |
Nom IUPAC |
tert-butyl N-[2-(1,1,2,2,2-pentafluoroethoxy)ethyl]carbamate |
InChI |
InChI=1S/C9H14F5NO3/c1-7(2,3)18-6(16)15-4-5-17-9(13,14)8(10,11)12/h4-5H2,1-3H3,(H,15,16) |
Clé InChI |
QYRHHJUUYSGZOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


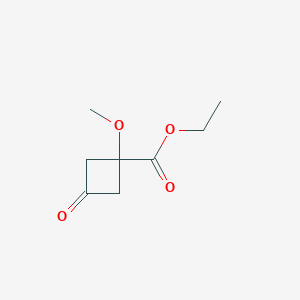
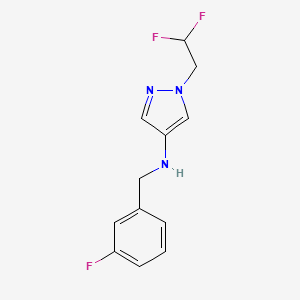

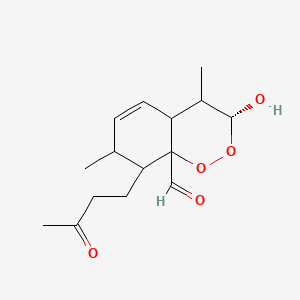
![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11758935.png)
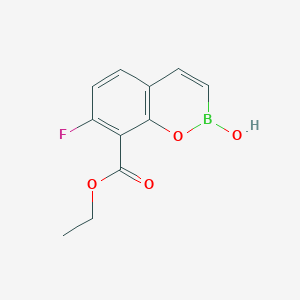
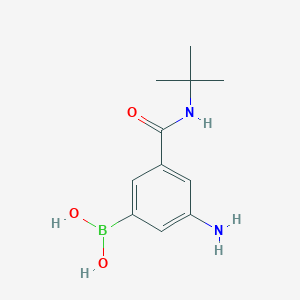
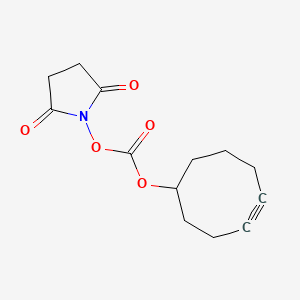
![[(2-Chloro-6-fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11758976.png)


![[(1R,5R,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B11759003.png)
